molecular formula C24H21NO4S2 B2597174 (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one CAS No. 537688-17-8

(Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2597174
CAS No.: 537688-17-8
M. Wt: 451.56
InChI Key: YUOOIYMTOLNUEP-XKZIYDEJSA-N
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Description

(Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a methoxy group, and a thioxothiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with an electrophilic center on the thioxothiazolidinone core.

    Benzylidene Formation: The benzylidene moiety is formed by the condensation of an aldehyde with the thioxothiazolidinone core in the presence of a base.

    Methoxy Group Addition: The methoxy group is typically introduced via methylation of a hydroxyl group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thioxothiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

    Methylating Agents: Methyl iodide

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Thioxothiazolidinone: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases such as cancer and infectious diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable compound in industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.

    Furan Derivatives: Compounds containing a furan ring, studied for their reactivity and biological properties.

    Benzylidene Derivatives: Compounds with a benzylidene moiety, known for their applications in organic synthesis and medicinal chemistry.

Uniqueness

What sets (Z)-3-(furan-2-ylmethyl)-5-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-2-thioxothiazolidin-4-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in multiple fields of research.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S2/c1-16-5-7-17(8-6-16)15-29-20-10-9-18(12-21(20)27-2)13-22-23(26)25(24(30)31-22)14-19-4-3-11-28-19/h3-13H,14-15H2,1-2H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOIYMTOLNUEP-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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